molecular formula C8H11N2NaO2 B6198139 sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2680530-88-3

sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B6198139
CAS No.: 2680530-88-3
M. Wt: 190.2
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Description

Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an aminomethyl group at the 5-position, two methyl groups at the 1 and 2 positions, and a carboxylate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, an amine, and the pyrrole compound react to form the aminomethyl derivative.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as conductivity or thermal stability.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions with other biomolecules.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides or pesticides.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Sodium 5-(aminomethyl)-1H-pyrrole-3-carboxylate: Lacks the two methyl groups, which may affect its reactivity and binding properties.

    Sodium 5-(aminomethyl)-2-methyl-1H-pyrrole-3-carboxylate: Contains only one methyl group, which may result in different steric and electronic effects.

    Sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-2-carboxylate: The carboxylate group is at a different position, which can alter its chemical behavior.

Uniqueness: The presence of both the aminomethyl and carboxylate groups, along with the two methyl groups, makes sodium 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate unique in terms of its chemical reactivity and potential applications. The specific arrangement of these functional groups allows for diverse interactions with biological and chemical systems, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

2680530-88-3

Molecular Formula

C8H11N2NaO2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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